Application: Synthesis of coumarin heterocycles.
Method: The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists.
Results: More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi and bacteria.
Application: Use in fluorescent probes.
Method: Synthetic routes to coumarin derivatives have attracted the attention of many research groups.
Application: Inhibition of castration-resistant tumour growth.
Method: 7,8-dihydroxy-4-(4-methoxyphenyl) chromen-2-one was discovered using chemical library screening.
Field: Organic Chemistry.
Application: Synthesis of coumarin–triazole derivatives.
Method: An efficient method was reported by Awasthi et al.
Results: This method provides a new pathway for the synthesis of coumarin–triazole derivatives.
Field: Material Science.
Application: Use in fluorescent probes, dyes, and optical materials.
Field: Medicine.
Application: Used in clinical medicine or are being studied in proprietary medicinal research.
Method: Many compounds have been found to exhibit good biological activities.
Results: It can relax the sphincter of the bile duct and relieve sphincter pain.
7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one, also known as a neoflavone derivative, features a chromenone structure characterized by two hydroxyl groups at positions 7 and 8, and a methoxy group attached to a phenyl ring at position 4. The chemical formula for this compound is C16H12O5, and it has a molecular weight of approximately 284.26 g/mol . This compound is part of a broader class of organic compounds known as flavonoids, which are widely recognized for their diverse biological activities.
These reactions are significant in synthetic chemistry and may lead to derivatives with enhanced biological activity .
7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one exhibits several notable biological activities:
These activities highlight the therapeutic potential of this compound in various health conditions.
Several methods have been developed for the synthesis of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one:
These methods allow for the production of the compound with varying yields and purity levels.
The applications of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one span multiple fields:
Several compounds share structural similarities with 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7,8-Dihydroxycoumarin | Hydroxyl groups at positions 7 and 8 | Lacks methoxy substitution; primarily studied for anticoagulant properties. |
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | Two additional methoxy groups at positions 5 and 8 | Enhanced lipophilicity; potential applications in drug delivery systems. |
7-Hydroxyflavone | Hydroxyl group at position 7 | Simpler structure; well-studied for anti-inflammatory effects. |
The uniqueness of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one lies in its specific substitution pattern that enhances its biological activity while maintaining structural integrity typical of flavonoids.